molecular formula C19H25N7O B10981635 1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

Cat. No.: B10981635
M. Wt: 367.4 g/mol
InChI Key: RYBFASOMMICPCZ-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one is a complex organic compound that features a combination of azepane, pyrazole, triazole, and pyridazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one likely involves multiple steps, including the formation of each ring system and their subsequent coupling. Typical synthetic routes might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine.

    Formation of the triazole ring: This can be synthesized via a cyclization reaction involving an azide and an alkyne.

    Formation of the pyridazine ring: This can be synthesized through the reaction of a 1,2-dicarbonyl compound with hydrazine.

    Coupling reactions: The individual ring systems can be coupled using various cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can be used to introduce different substituents onto the ring systems.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or other functional groups.

Scientific Research Applications

1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one could have various scientific research applications, including:

    Medicinal chemistry: Potential use as a lead compound for drug development due to its complex structure and potential biological activity.

    Biological research: Studying its effects on various biological pathways and targets.

    Industrial applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one would depend on its specific biological targets and pathways. This could involve binding to specific enzymes or receptors, modulating signaling pathways, or interacting with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(azepan-1-yl)-3-[6-(1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one: A similar compound with a different substitution pattern on the pyrazole ring.

    1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butan-1-one: A similar compound with a different alkyl chain length.

Uniqueness

The uniqueness of 1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one lies in its specific combination of ring systems and substituents, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

1-(azepan-1-yl)-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one

InChI

InChI=1S/C19H25N7O/c1-14-13-15(2)25(22-14)18-8-7-16-20-21-17(26(16)23-18)9-10-19(27)24-11-5-3-4-6-12-24/h7-8,13H,3-6,9-12H2,1-2H3

InChI Key

RYBFASOMMICPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)N4CCCCCC4)C=C2)C

Origin of Product

United States

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